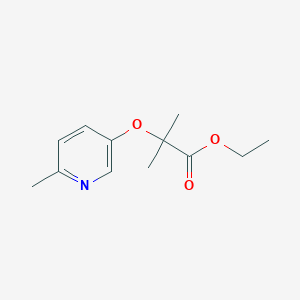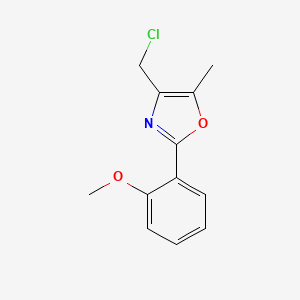
3,3-Dimethylpiperidin-4-ol
概要
説明
The compound 3,3-Dimethylpiperidin-4-ol is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are known for their biological activities and are often used in pharmaceutical research and development. The papers provided discuss various derivatives of piperidine and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of piperidine derivatives is a key area of interest in medicinal chemistry. For instance, the synthesis of the two enantiomers of 3-(3,4-dimethylphenyl)-1-propylpiperidine, a potent and selective D4 dopaminergic ligand, was achieved, highlighting the importance of stereochemistry in the biological activity of these compounds . Similarly, the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols and their ester derivatives was described, with the configurations and preferred conformations determined using spectroscopic methods .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological function. The crystal and molecular structure of 4,4'-dimethyl-3,3'-dinitro-2,2'-hydrazobipyridine was determined using X-ray diffraction and DFT analysis, revealing intramolecular hydrogen bonds and intermolecular interactions that stabilize the structure . Conformational studies of 1,3-dimethylpiperidin-4-ols and related compounds were also conducted, providing insights into the preferred conformations of these molecules .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that can modify their structure and enhance their biological activity. For example, the unusual formation of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one and its thiosemicarbazide derivative was reported, with these compounds showing significant antimicrobial activity . This demonstrates the potential of piperidine derivatives to be modified into therapeutically relevant molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure and substituents. The conformational equilibria in N,3- and N,4-dimethylpiperidine were studied, providing estimates of the free energy differences for the C-methyl group in these compounds . Additionally, the molecular structures of three N-aryl-substituted 3-hydroxypyridin-4-ones were determined, showing hydrogen-bonded dimeric pairs that could affect their physical properties and reactivity .
科学的研究の応用
Synthesis and Stereochemistry
The synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, including their derived esters, have been studied extensively. These studies focus on the configurations and preferred conformations based on p.m.r. characteristics, contributing to the understanding of the structural properties of similar compounds like 3,3-Dimethylpiperidin-4-ol (Casy & Jeffery, 1972).
Conformational Equilibria
Research on N,3- and N,4-dimethylpiperidine offers insights into the conformational equilibrium of 3,3-Dimethylpiperidin-4-ol. The studies estimate the free energy difference for the C-methyl group in these compounds, providing a deeper understanding of their conformational behavior (Robinson, 1975).
Binding Assays
A series of 3,3-dimethylpiperidine derivatives was prepared for radioligand binding assays, targeting σ(1) and σ(2) receptors. The compounds, mostly bearing heterocyclic rings or bicyclic nuclei, demonstrate varied affinities for these receptors, which is crucial for understanding the pharmacological properties of 3,3-Dimethylpiperidin-4-ol (Ferorelli et al., 2011).
Thermochemistry Studies
The thermochemistry of methylpiperidines, including dimethylpiperidine derivatives, has been studied to understand the influence of methyl groups on the stability and conformational behavior of the piperidine ring. This research is crucial for predicting the physical properties and reactivity of compounds like 3,3-Dimethylpiperidin-4-ol (Silva et al., 2006).
Rates of Conformational Change
Studies on 3,3-dimethylpiperidine have provided insights into the rates of conformational changes and solvent effects on its conformation. Understanding these dynamics is essential for predicting the reactivity and interactions of 3,3-Dimethylpiperidin-4-ol in different environments (Hyun & So, 1997).
Polymer Synthesis
3,3-Dimethylpiperidin-4-ol derivatives have been used in the synthesis of poly(β-aminoesters), which are significant in the field of biodegradable polymers and drug delivery systems. These studies explore the potential of such compounds in creating novel materials with specific degradation properties (Lynn & Langer, 2000).
Novel Compounds Synthesis
Research includes the synthesis of novel compounds like 4-cyano-4-dimethylamino-1,3-dimethylpiperidines and their reaction with nucleophilic reagents. Such studies contribute to the development of new chemical entities with potential applications in various fields (Unkovskii et al., 1973).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, maintaining good ventilation during use and storage, and preventing inhalation of gas, mist, steam, and spray .
将来の方向性
While the future directions for this compound are not explicitly mentioned in the search results, its potential applications in the synthesis of pesticides, medicines, and dyes, as well as its anti-inflammatory, antibacterial, and antioxidant properties, suggest that it could be further explored in these areas .
特性
IUPAC Name |
3,3-dimethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-4-3-6(7)9/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCBPOMEIUZJMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620992 | |
| Record name | 3,3-Dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpiperidin-4-ol | |
CAS RN |
373603-88-4 | |
| Record name | 3,3-Dimethyl-4-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373603-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the formation and presence of 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol in the context of MLN3897 metabolism?
A1: The research abstract [] indicates that 4-(4-chlorophenyl)-3,3-dimethylpiperidin-4-ol (abbreviated as M40 in the study) is a significant metabolite of MLN3897 in humans. It's formed through the N-dealkylation of the piperidinyl moiety present in the parent molecule. Interestingly, the study found that metabolites originating from the chlorophenyl-labeled moiety, like M40, exhibited notably higher systemic exposure compared to metabolites derived from the tricyclic-labeled moiety. This suggests that the metabolic pathway leading to M40 might be more prominent or that M40 is cleared from the system at a slower rate. This information is valuable for understanding the overall pharmacokinetic profile of MLN3897.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)









![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B1321969.png)
![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)

